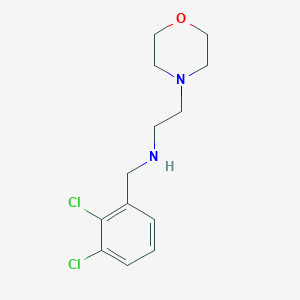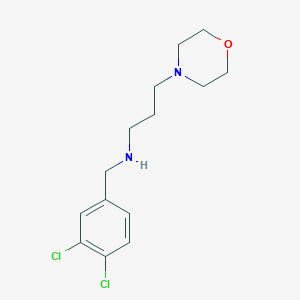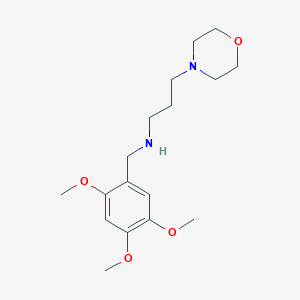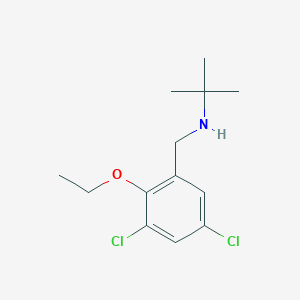![molecular formula C21H17FN2OS B261460 N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide, also known as FMTPB, is a chemical compound that has gained interest in the scientific community due to its potential application in various research fields. This compound is a member of the thioamide family and has been synthesized through various methods.
作用机制
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has been found to inhibit protein tyrosine phosphatase 1B by binding to the active site of the enzyme. This leads to the inhibition of the enzyme's activity, which in turn results in the modulation of various signaling pathways involved in glucose metabolism and cancer cell growth.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has been found to modulate various signaling pathways involved in glucose metabolism and cancer cell growth. It has been found to increase insulin sensitivity and glucose uptake in cells, which could have potential implications for the treatment of diabetes. N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has also been found to inhibit the growth of cancer cells in vitro, which could have potential implications for the development of anticancer drugs.
实验室实验的优点和局限性
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for research related to N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide. One potential direction is the development of N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide derivatives with improved solubility and potency. Another direction is the investigation of N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide's potential applications in other disease areas, such as neurodegenerative diseases. Finally, the development of N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide-based drug delivery systems could have potential implications for the treatment of various diseases.
In conclusion, N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields. Its potential as an inhibitor of protein tyrosine phosphatase 1B and as an anticancer agent makes it a promising compound for further research. However, its limitations, such as its low solubility and potential toxicity, should be taken into consideration when designing experiments. Future research directions should focus on the development of N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide derivatives with improved solubility and potency, as well as investigating its potential applications in other disease areas.
合成方法
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide can be synthesized through various methods, including the reaction of 4-bromobiphenyl with 3-fluoro-4-methylbenzenethiol in the presence of a base. The resulting intermediate is then reacted with cyanamide, followed by hydrolysis to obtain N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide. Another method involves the reaction of 4-bromo-2-fluorobiphenyl with thiourea in the presence of a base, followed by hydrolysis to obtain N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide.
科学研究应用
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has been found to have potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which has been implicated in various diseases, including diabetes and obesity. N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has also been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
属性
产品名称 |
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide |
|---|---|
分子式 |
C21H17FN2OS |
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-[(3-fluoro-4-methylphenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H17FN2OS/c1-14-7-12-18(13-19(14)22)23-21(26)24-20(25)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24,25,26) |
InChI 键 |
AWZWYFYJJXIZFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)
![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)

![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)
![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)